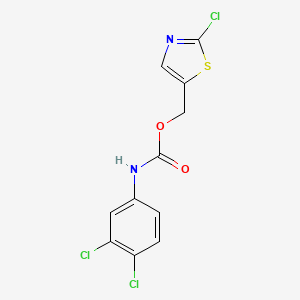![molecular formula C20H14Cl2N2O B2367622 6-氯-1-[(2-氯苯基)甲氧基]-2-苯基苯并咪唑 CAS No. 338978-63-5](/img/structure/B2367622.png)
6-氯-1-[(2-氯苯基)甲氧基]-2-苯基苯并咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
科学研究应用
6-Chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol and 2-phenylbenzimidazole.
Reaction: The 2-chlorophenol is reacted with a chlorinating agent to form 2-chlorophenyl chloride.
Coupling: The 2-chlorophenyl chloride is then coupled with 2-phenylbenzimidazole in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Purification: The resulting product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the chlorination reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
化学反应分析
Types of Reactions
6-Chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the chloro substituents.
作用机制
The mechanism of action of 6-Chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may inhibit certain enzymatic pathways, leading to its observed biological effects. For example, it could inhibit the activity of enzymes involved in inflammation or viral replication.
相似化合物的比较
Similar Compounds
2-Phenylbenzimidazole: Shares the benzimidazole core structure but lacks the chloro and chlorophenyl substituents.
6-Chloro-2-phenylbenzimidazole: Similar structure but lacks the chlorophenyl methoxy group.
1-[(2-Chlorophenyl)methoxy]-2-phenylbenzimidazole: Similar structure but lacks the chloro substituent at the 6-position.
Uniqueness
6-Chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole is unique due to the presence of both chloro and chlorophenyl methoxy substituents, which may contribute to its distinct biological activities and chemical reactivity.
属性
IUPAC Name |
6-chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-16-10-11-18-19(12-16)24(20(23-18)14-6-2-1-3-7-14)25-13-15-8-4-5-9-17(15)22/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQOMOTXZJPWTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=CC=C4Cl)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
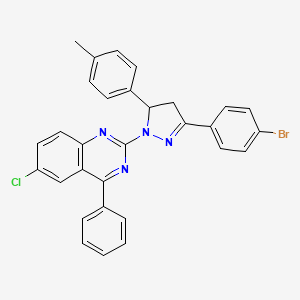
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2367542.png)
![4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2367544.png)
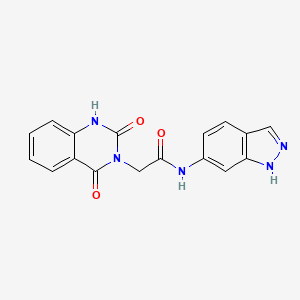

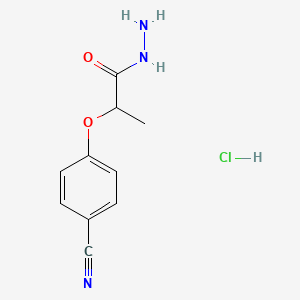
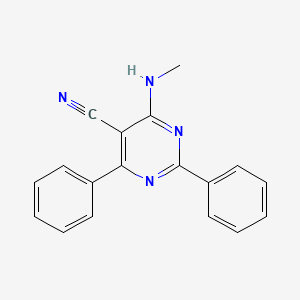

![N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2367551.png)


![N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2367555.png)

